(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly known as difluoropropionic acid, is an organofluorine compound used in a variety of scientific research applications. As an organofluorine compound, difluoropropionic acid is a versatile reagent with a wide range of properties and applications. Its unique structure and properties make it a valuable tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Asymmetric Synthesis and Peptide Building Blocks
(Kubryk & Hansen, 2006) demonstrated the asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing a methodology for preparing beta-amino acid pharmacophores with high enantiomeric excess, indicating a route for the synthesis of chiral compounds.
Modular Synthesis of Protected Amino Acid Derivatives
(Temperini et al., 2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids, using a base-labile protecting group paired with acid-labile tert-butoxycarbonyl (Boc) moieties. This study highlights the utility of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid and related compounds in the synthesis of complex amino acid derivatives.
Palladium-Catalyzed Tert-Butyloxycarbonylation
(Amii et al., 2000) described a palladium-catalyzed tert-butyloxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This method provides an efficient approach to introduce the Boc-protecting group, demonstrating the compound's role in facilitating the synthesis of fluorinated amino acid derivatives.
Chiral Monomer Precursors for Polyamide Synthesis
(Gómez et al., 2003) focused on synthesizing a chiral monomer precursor of a AABB-type stereoregular polyamide, derived from natural amino acids like L-glutamic acid and L-alanine, further underscoring the versatility of this compound in polymer chemistry.
Synthesis and Anti-Microbial Evaluation of Thiadiazole Derivatives
(Pund et al., 2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, leading to thiadiazole derivatives with strong anti-microbial activities. This application highlights the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents.
properties
IUPAC Name |
(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595395 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid | |
CAS RN |
167993-00-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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